N-Me-D-Orn(Boc)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride, commonly referred to as N-Me-D-Orn(Boc)-OMe.HCl, is a synthetic amino acid derivative. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride typically involves the protection of the amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the carboxyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: For Boc group removal, trifluoroacetic acid (TFA) is commonly used.
Basic Conditions: For ester hydrolysis, sodium hydroxide (NaOH) or other strong bases are employed.
Coupling Reagents: For peptide synthesis, reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-Methyl-D-Ornithine.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of N-Methyl-D-Ornithine carboxylic acid.
Scientific Research Applications
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biochemical Studies: To study enzyme-substrate interactions and protein folding.
Medicinal Chemistry: In the design and synthesis of peptide-based drugs and inhibitors.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into peptide chains. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to expose the functional amino group, allowing the peptide to interact with its target molecules. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-D-Ornithine: The deprotected form of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride.
Fmoc-N-Methyl-D-Ornithine: Another protected form used in peptide synthesis.
Boc-L-Ornithine: A similar compound with a different stereochemistry.
Uniqueness
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is unique due to its specific combination of protective groups, which provide stability and solubility while allowing for selective deprotection and functionalization during peptide synthesis .
Properties
Molecular Formula |
C12H25ClN2O4 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
methyl (2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m1./s1 |
InChI Key |
CYJPBNPWHLQXKO-SBSPUUFOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.